molecular formula C13H8BrNOS B2380942 (3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 210303-60-9

(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2380942
CAS No.: 210303-60-9
M. Wt: 306.18
InChI Key: ZGCKMTQNGWQKEN-CLFYSBASSA-N
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Description

(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the reaction of 3-bromo-2-thiophenecarboxaldehyde with indole-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and thienyl group contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one
  • 3-[(Z)-(3-chloro-2-thienyl)methylidene]-1H-indol-2-one
  • 3-[(Z)-(3-methyl-2-thienyl)methylidene]-1H-indol-2-one

Uniqueness

(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom at the 3-position of the thienyl group. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-10-5-6-17-12(10)7-9-8-3-1-2-4-11(8)15-13(9)16/h1-7H,(H,15,16)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCKMTQNGWQKEN-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CS3)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=CS3)Br)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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